Ethyl 2-((3S)-3-((tert-butoxycarbonyl)amino)piperidin-2-yl)acetate
CAS No.:
Cat. No.: VC20354397
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H26N2O4 |
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Molecular Weight | 286.37 g/mol |
IUPAC Name | ethyl 2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate |
Standard InChI | InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m0/s1 |
Standard InChI Key | JWIFFLUEVLMGJF-VUWPPUDQSA-N |
Isomeric SMILES | CCOC(=O)CC1[C@H](CCCN1)NC(=O)OC(C)(C)C |
Canonical SMILES | CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C |
Introduction
Structural Analysis and Molecular Properties
Core Molecular Framework
The compound belongs to the piperidine derivative family, characterized by a six-membered saturated ring containing one nitrogen atom. The (3S)-stereochemistry of the Boc-protected amine introduces chirality, which is critical for interactions in biological systems . The ethyl acetate group at the 2-position contributes to the molecule’s lipophilicity, influencing its solubility and reactivity .
Stereochemical Significance
The (3S) configuration ensures spatial orientation compatibility with enzyme active sites, as evidenced in analogous compounds used in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis . For example, stereoselective synthesis of similar Boc-protected piperidines has demonstrated enhanced binding affinity compared to their (3R) counterparts .
Property | Value (Analogous Compounds) | Source |
---|---|---|
Molecular Formula | C14H26N2O4 (for 1-yl isomer) | |
Molecular Weight | 286.37 g/mol | |
Boiling Point | ~300°C (estimated) | |
LogP (Partition Coeff.) | 1.8–2.2 |
The Boc group’s presence elevates thermal stability, with decomposition temperatures exceeding 200°C .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves multi-step sequences starting from piperidine precursors:
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Boc Protection: Introduction of the tert-butoxycarbonyl group to the 3-amino position of piperidine using di-tert-butyl dicarbonate under basic conditions .
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Alkylation: Reaction with ethyl bromoacetate or chloroacetate at the 2-position, often employing potassium carbonate as a base .
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Stereochemical Control: Chiral resolution via chromatography or asymmetric catalysis to isolate the (3S)-isomer .
Challenges in Regioselectivity
Positional isomerism (e.g., 1-yl vs. 2-yl substitution) significantly impacts reactivity. For instance, Ethyl 2-(3-((tert-butoxycarbonyl)amino)piperidin-1-yl)acetate ( ) requires careful temperature control to avoid N- versus O-alkylation side reactions .
Analytical Characterization
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NMR: 1H NMR spectra show distinct signals for the Boc group (δ 1.4 ppm, singlet) and ethyl acetate (δ 4.1 ppm, quartet; δ 1.2 ppm, triplet) .
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Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 286.37 for [M+H]+ in ).
Applications in Drug Discovery
Role as a Building Block
The compound’s Boc group serves as a temporary protective moiety during solid-phase peptide synthesis (SPPS), enabling precise assembly of complex molecules . For example, it has been utilized in the synthesis of phosphoinositol-3 kinase δ (PI3Kδ) inhibitors, where the piperidine core mediates target binding .
Biological Activity Profiling
While specific data for this isomer are unavailable, structurally similar analogs exhibit:
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DPP-4 Inhibition: IC50 values of 10–50 nM in triazolopiperazine derivatives .
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CCR5 Antagonism: Submicromolar activity in HIV entry inhibition assays .
Future Directions and Research Gaps
Stereochemical Optimization
Further studies are needed to correlate the (3S)-configuration with pharmacokinetic outcomes. Docking simulations could predict binding modes in therapeutic targets like PI3Kδ .
Green Chemistry Approaches
Exploring biocatalytic methods for asymmetric synthesis could reduce reliance on chiral auxiliaries .
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